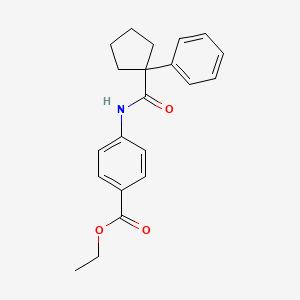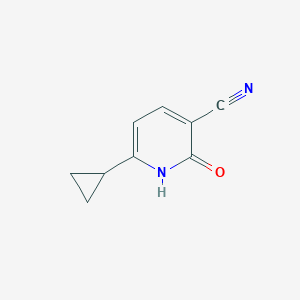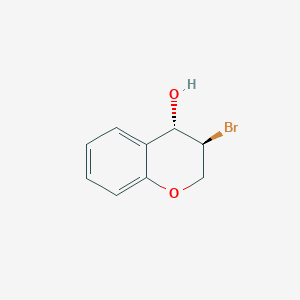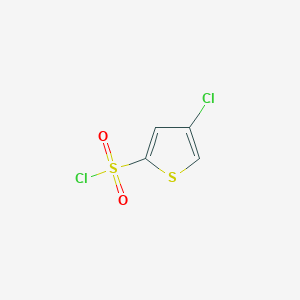![molecular formula C12H9F4NO B2823349 N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide CAS No. 2411241-42-2](/img/structure/B2823349.png)
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide, also known as DFB, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DFB is a member of the but-2-ynamide family and is known for its ability to selectively inhibit the activity of certain enzymes.
Wirkmechanismus
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide works by binding to the active site of the target enzyme and inhibiting its activity. It is a reversible inhibitor, meaning that it can bind and unbind from the enzyme. This compound has been shown to be a selective inhibitor of FAAH and MAGL, with little to no effect on other enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of endocannabinoids. Endocannabinoids play a role in various physiological processes, including pain sensation, mood regulation, and appetite. By increasing the levels of endocannabinoids, this compound has been shown to have potential therapeutic effects in the treatment of pain, anxiety, and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide has several advantages for lab experiments. It is a selective inhibitor of FAAH and MAGL, which makes it useful for studying the role of endocannabinoids in various physiological processes. It is also a reversible inhibitor, which allows for the study of enzyme kinetics. However, this compound has some limitations. It is a toxic compound that requires careful handling, and its synthesis is complex and time-consuming.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide. One area of research is the development of this compound analogs that have improved pharmacological properties, such as increased potency or selectivity. Another area of research is the study of the role of endocannabinoids in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of this compound in combination with other drugs or therapies is an area of research that holds promise for the treatment of various conditions.
Synthesemethoden
The synthesis of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide is a complex process that involves several steps. The first step is the preparation of the starting material, 2,5-difluorobenzyl bromide, which is obtained by reacting 2,5-difluoroaniline with sodium bromide and sulfuric acid. The second step involves the reaction of 2,5-difluorobenzyl bromide with 2,2-difluoroethylamine to form N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]amine. The final step is the reaction of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]amine with but-2-ynoic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the metabolism of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes. By inhibiting the activity of these enzymes, this compound can increase the levels of endocannabinoids, which can have therapeutic effects.
Eigenschaften
IUPAC Name |
N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NO/c1-2-3-10(18)17-11(12(15)16)8-6-7(13)4-5-9(8)14/h4-6,11-12H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDOPYGUYFVTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=C(C=CC(=C1)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4,5-dimethyl-3-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]thiophen-2-yl]benzamide](/img/structure/B2823266.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2823268.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2823269.png)
![2-Chloro-1-(6,6-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2823271.png)

![Ethyl 2-isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2823273.png)
![3,4-Dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2823277.png)

![2-([1,1'-biphenyl]-4-yl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2823282.png)
![2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2823283.png)
![4-[[2-(3,4-Dihydro-1H-isochromen-5-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2823284.png)

![Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2823289.png)